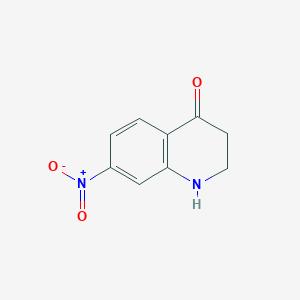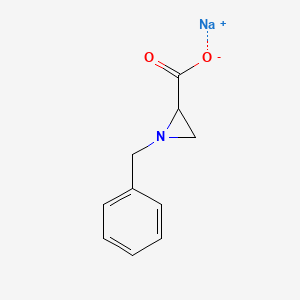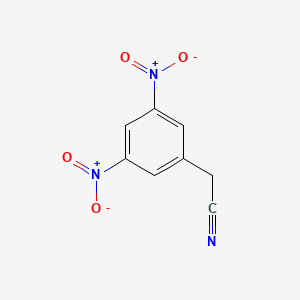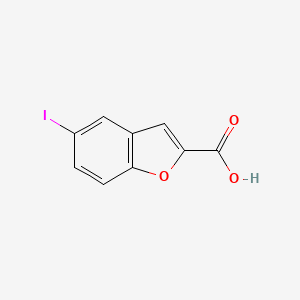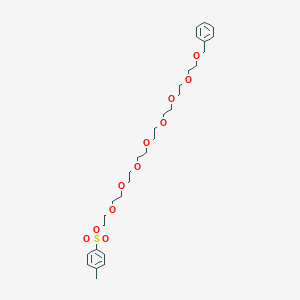
Benzyl-PEG8-Ots
描述
Benzyl-PEG8-Ots is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system. This compound is particularly valuable in research due to its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG8-Ots typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Benzyl alcohol reacts with polyethylene glycol in the presence of a catalyst to form benzyl-PEG.
Step 2: The benzyl-PEG intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions: Benzyl-PEG8-Ots primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. The compound can participate in nucleophilic substitution reactions where the tosylate group is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are the corresponding substituted benzyl-PEG derivatives, where the tosylate group is replaced by the nucleophile .
科学研究应用
Benzyl-PEG8-Ots has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation strategies, allowing researchers to selectively degrade proteins of interest in cells.
Industry: Used in the production of advanced materials and nanotechnology applications due to its ability to form stable and functionalized linkers .
作用机制
The mechanism of action of Benzyl-PEG8-Ots involves its role as a linker in PROTACs. PROTACs function by bringing together an E3 ubiquitin ligase and a target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol linker in this compound provides the necessary flexibility and solubility to ensure efficient binding and degradation of the target protein .
相似化合物的比较
Benzyl-PEG4-Ots: A shorter polyethylene glycol linker with similar properties but reduced flexibility.
Benzyl-PEG12-Ots: A longer polyethylene glycol linker that provides greater flexibility but may have different solubility properties.
Uniqueness: Benzyl-PEG8-Ots strikes a balance between flexibility and solubility, making it an ideal choice for many applications in PROTAC synthesis. Its intermediate length allows for efficient binding and degradation of target proteins while maintaining good solubility in various solvents .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O11S/c1-28-7-9-30(10-8-28)42(31,32)41-26-25-39-22-21-37-18-17-35-14-13-33-11-12-34-15-16-36-19-20-38-23-24-40-27-29-5-3-2-4-6-29/h2-10H,11-27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRYNAITFJTHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126012 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144113-17-6 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144113-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



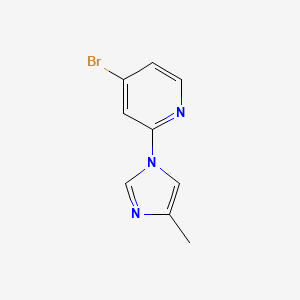
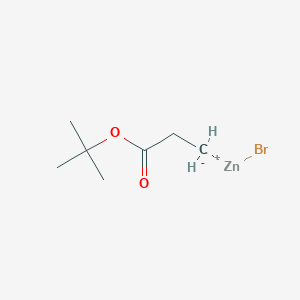
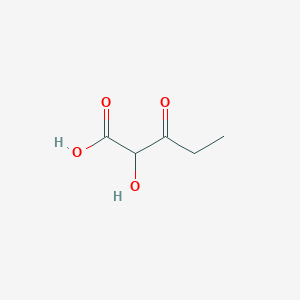
![(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid](/img/structure/B3214394.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3214423.png)
![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)
![3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214448.png)
![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)
